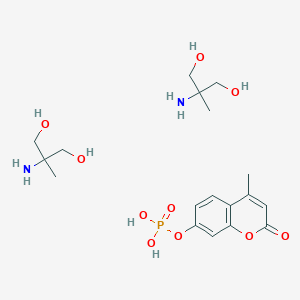
Fosfato de 4-metilumbeliferilo sal DI-(2-amino-2-metil-1,3-propanodiol)
Descripción general
Descripción
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is a fluorogenic substrate commonly used in biochemical assays. This compound is particularly valuable in the detection and quantification of phosphatase activity due to its ability to produce a fluorescent signal upon enzymatic cleavage . The compound’s structure includes a phosphate group attached to a 4-methylumbelliferone moiety, which is further stabilized by the presence of 2-amino-2-methyl-1,3-propanediol .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is widely used in various scientific research fields:
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt is phosphatase enzymes . These enzymes play a crucial role in various biological processes, including signal transduction, protein dephosphorylation, and energy metabolism .
Mode of Action
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt acts as a fluorescent substrate for phosphatase enzymes . When the phosphatase enzyme acts on this compound, it cleaves the phosphate group, resulting in the release of a fluorescent product, 4-Methylumbelliferone . The fluorescence intensity is directly proportional to the enzyme activity, allowing for the quantification of phosphatase activity .
Biochemical Pathways
The compound is involved in the phosphatase biochemical pathway . The downstream effects of this pathway include the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .
Result of Action
The action of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt results in the generation of a fluorescent signal . This signal can be measured and used to quantify the activity of phosphatase enzymes, contributing to various areas of biomedical research and drug development .
Action Environment
The action, efficacy, and stability of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol) salt can be influenced by various environmental factors. These may include the pH of the solution, temperature, and the presence of other interacting molecules. It is recommended to store the compound at 0 - 8°C to maintain its stability .
Análisis Bioquímico
Biochemical Properties
The compound, 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt, plays a significant role in biochemical reactions, particularly in enzyme assays . It interacts with various enzymes, proteins, and other biomolecules, serving as a substrate in these interactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt may change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt vary with different dosages in animal models
Metabolic Pathways
4-Methylumbelliferyl Phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt typically involves the phosphorylation of 4-methylumbelliferone. This process can be achieved using phosphoryl chloride (POCl3) in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. The resulting 4-methylumbelliferyl phosphate is then reacted with 2-amino-2-methyl-1,3-propanediol to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt primarily undergoes hydrolysis reactions catalyzed by phosphatases. Upon enzymatic cleavage, the phosphate group is removed, resulting in the release of 4-methylumbelliferone, which exhibits strong fluorescence .
Common Reagents and Conditions
Reagents: Phosphoryl chloride, pyridine, 2-amino-2-methyl-1,3-propanediol.
Conditions: Anhydrous conditions, controlled temperature, and pH.
Major Products
The major product of the enzymatic reaction is 4-methylumbelliferone, which is highly fluorescent and can be easily detected using fluorometric methods .
Comparación Con Compuestos Similares
Similar Compounds
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate): A fluorinated analog used for similar purposes but with different excitation/emission maxima.
4-Methylumbelliferyl phosphate: Without the stabilizing 2-amino-2-methyl-1,3-propanediol, used in various assays.
Uniqueness
4-Methylumbelliferyl phosphate DI-(2-amino-2-methyl-1,3-propanediol)salt is unique due to its enhanced stability and solubility provided by the 2-amino-2-methyl-1,3-propanediol moiety. This makes it particularly suitable for use in a wide range of biochemical assays .
Propiedades
IUPAC Name |
2-amino-2-methylpropane-1,3-diol;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9O6P.2C4H11NO2/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*1-4(5,2-6)3-7/h2-5H,1H3,(H2,12,13,14);2*6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRZFPYLAVZIPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.CC(CO)(CO)N.CC(CO)(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Ethylbicyclo[2.2.2]oct-2-ene](/img/structure/B25764.png)



![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)





